molecular formula C17H13NO2 B1270942 8-(Benzyloxy)quinoline-2-carbaldehyde CAS No. 88238-73-7

8-(Benzyloxy)quinoline-2-carbaldehyde

Cat. No.: B1270942
CAS No.: 88238-73-7
M. Wt: 263.29 g/mol
InChI Key: DNRDUAQLBRLDGI-UHFFFAOYSA-N
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Description

8-(Benzyloxy)quinoline-2-carbaldehyde is an organic compound with the molecular formula C17H13NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound The compound is characterized by the presence of a benzyloxy group at the 8th position and an aldehyde group at the 2nd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)quinoline-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is commercially available or can be synthesized through various methods.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced at the 8th position of the quinoline ring through a nucleophilic substitution reaction. This can be achieved by reacting quinoline with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid.

    Formylation: The aldehyde group is introduced at the 2nd position of the quinoline ring through a formylation reaction. This can be achieved by reacting the benzyloxyquinoline with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)quinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 8-(Benzyloxy)quinoline-2-carboxylic acid.

    Reduction: 8-(Benzyloxy)quinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Benzyloxy)quinoline-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)quinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzyloxy and aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The quinoline ring can also intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline-2-carbaldehyde: Similar structure but with a hydroxy group instead of a benzyloxy group.

    8-Methoxyquinoline-2-carbaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.

    8-Aminoquinoline-2-carbaldehyde: Similar structure but with an amino group instead of a benzyloxy group.

Uniqueness

8-(Benzyloxy)quinoline-2-carbaldehyde is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyloxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the benzyloxy and aldehyde groups provides a unique scaffold for the development of new compounds with potential biological activities.

Properties

IUPAC Name

8-phenylmethoxyquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-11-15-10-9-14-7-4-8-16(17(14)18-15)20-12-13-5-2-1-3-6-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRDUAQLBRLDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364193
Record name 8-(benzyloxy)quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88238-73-7
Record name 8-(benzyloxy)quinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 8-hydroxy-2-methylquinoline (6d), benzyl bromide, and selenium dioxide using methods as described in the literature for similar compounds (Buchi et al., 1956) in 35% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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